2-(4-Aminopyrimidin-2-yl)propan-2-ol

Descripción general

Descripción

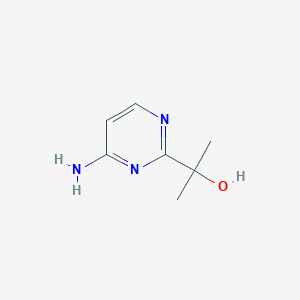

2-(4-Aminopyrimidin-2-yl)propan-2-ol is an organic compound with the molecular formula C7H11N3O It is characterized by the presence of an aminopyrimidine group attached to a propanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol typically involves the reaction of 4-aminopyrimidine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminopyrimidin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminopyrimidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(4-Aminopyrimidin-2-yl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Aminopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyrimidine group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Aminopyridin-2-yl)propan-2-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-(4-Aminopyrimidin-2-yl)ethanol: Similar but with an ethanol moiety instead of a propanol moiety.

Uniqueness

2-(4-Aminopyrimidin-2-yl)propan-2-ol is unique due to its specific combination of an aminopyrimidine group with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

2-(4-Aminopyrimidin-2-yl)propan-2-ol is a compound with significant potential in medicinal chemistry, particularly in the development of therapies against infectious diseases. Its unique structure, featuring a 4-aminopyrimidine moiety linked to a propan-2-ol group, contributes to its biological activity. This article explores the biological activities associated with this compound, focusing on its antitrypanosomal and antiplasmodial effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C7H11N3O. The compound's structure can be represented as follows:

This compound is characterized by:

- A 4-aminopyrimidine group, which is known for its pharmacological properties.

- A propan-2-ol moiety that enhances solubility and bioavailability.

Antitrypanosomal Activity

Research indicates that derivatives of this compound exhibit promising antitrypanosomal activity. In studies, certain compounds demonstrated effective inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. The activity can be attributed to the compound's ability to interfere with the parasite's metabolic pathways.

| Compound | Activity Level | Reference |

|---|---|---|

| Derivative A | Moderate | |

| Derivative B | High | |

| Derivative C | Low |

Antiplasmodial Activity

In addition to its antitrypanosomal effects, this compound has shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves inhibition of key enzymes within the parasite's life cycle.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative D | 0.5 | |

| Derivative E | 1.0 | |

| Derivative F | 3.0 |

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes crucial for the survival of parasites, leading to metabolic disruption.

- Cellular Signaling Modulation : It alters signaling pathways within the target cells, affecting their proliferation and survival.

- Binding Affinity : Studies show that this compound has a notable binding affinity for certain receptors involved in cellular processes.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

-

Study on Antitrypanosomal Activity : A derivative was tested in vivo using a mouse model infected with Trypanosoma brucei. Results showed a significant reduction in parasitemia and improved survival rates compared to controls.

"The derivative exhibited a remarkable reduction in parasite load, suggesting its potential as a therapeutic agent against African sleeping sickness."

-

Antiplasmodial Efficacy : Another study evaluated the efficacy of various derivatives against P. falciparum in vitro. The most potent compound demonstrated an IC50 value significantly lower than standard treatments.

"These findings underscore the potential of these derivatives in developing new antimalarial drugs."

Propiedades

IUPAC Name |

2-(4-aminopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRUQDDLPPKCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.